molecular formula C15H17ClFN3O3 B589872 Desethylene Ciprofloxacin-d4, Hydrochloride CAS No. 1330261-13-6

Desethylene Ciprofloxacin-d4, Hydrochloride

Cat. No.: B589872
CAS No.: 1330261-13-6
M. Wt: 345.792
InChI Key: ODOFTUIHVVTJRI-URZLSVTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desethylene Ciprofloxacin-d4, Hydrochloride is a deuterium labeled variant of Desethylene Ciprofloxacin Hydrochloride . It is a metabolite of Ciprofloxacin , which is a second-generation fluoroquinolone antibiotic used to treat various bacterial infections . The molecular formula is C15 H13 D4 ClFN3 O3 and the molecular weight is 345.79 .


Synthesis Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Molecular Structure Analysis

The SMILES representation of this compound is O=C1C2=CC(F)=C(NC([2H])([2H])C([2H])([2H])N)C=C2N(C3CC3)C=C1C(O)=O.Cl [H] . The InChI representation is InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22),1H .


Chemical Reactions Analysis

This compound is the deuterium labeled Desethylene Ciprofloxacin hydrochloride . The primary metabolites of Ciprofloxacin are oxociprofloxacin and sulociprofloxacin, which make up 3-8% of the total dose each . Ciprofloxacin is also converted to the minor metabolites desethylene ciprofloxacin and formylciprofloxacin .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 345.79 and the molecular formula is C15 H13 D4 ClFN3 O3 . The compound is intended for research use only .

Scientific Research Applications

Ozonation and Advanced Oxidation

  • Degradation Through Ozonation : Desethylene Ciprofloxacin is identified as a degradation product when Ciprofloxacin is subjected to ozonation in water. The formation of this compound is significantly influenced by the pH level, with the highest concentrations observed at pH 10. This suggests that Desethylene Ciprofloxacin could serve as a marker for the environmental transformation of Ciprofloxacin under specific conditions (De Witte et al., 2009).

Drug Metabolism

  • Metabolic Profile : Desethylene Ciprofloxacin is one of the four active metabolites of Ciprofloxacin. Its microbial activity is comparable to nalidixic acid for certain organisms, highlighting its relevance in the study of Ciprofloxacin's metabolic pathways and the potential antimicrobial properties of its metabolites (Al-Omar, 2005).

Interaction with Bacteria in Water Systems

  • Role in Drinking Water Distribution Systems : The transformation of Ciprofloxacin chlorination products, including Desethylene Ciprofloxacin, within drinking water distribution systems (DWDSs) demonstrates the compound's interaction with bacteria. This interaction can lead to changes in antibiotic resistance genes (ARGs) prevalence, which is critical for understanding the environmental impact of antibiotic residues (Wang et al., 2017).

Pharmacokinetics in Critically Ill Patients

  • Factors Affecting Metabolic Conversion : A study on critically ill patients revealed factors influencing the exposure to Desethylene Ciprofloxacin, such as demographic, laboratory, and genetic variables. This highlights its significance in personalized medicine and the need for careful consideration of these factors in therapeutic settings (Šíma et al., 2022).

Analytical Method Development

  • Detection and Quantification : Analytical methods for the detection and quantification of Desethylene Ciprofloxacin are crucial for both environmental monitoring and clinical pharmacokinetics studies. Such methods enable the assessment of Ciprofloxacin's environmental fate and its metabolism in patients, thereby aiding in the formulation of guidelines for its use and disposal (Shrinivas & Revanasiddappa, 2015).

Mechanism of Action

Safety and Hazards

Desethylene Ciprofloxacin-d4, Hydrochloride is toxic if swallowed and very toxic to aquatic life with long-lasting effects . It should be stored under the recommended conditions in the Certificate of Analysis . If swallowed, immediate medical help should be sought .

Future Directions

Desethylene Ciprofloxacin-d4, Hydrochloride is primarily used in research, particularly in the drug development process . Its deuterium labeling makes it useful as a tracer for quantitation . Future research may continue to explore its potential impact on the pharmacokinetic and metabolic profiles of drugs .

Properties

IUPAC Name

7-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22);1H/i3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOFTUIHVVTJRI-URZLSVTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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